(1R,2R)-2-(2-Chloro-5-methylphenoxy)cyclobutan-1-ol
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Overview
Description
(1R,2R)-2-(2-Chloro-5-methylphenoxy)cyclobutan-1-ol is a chiral cyclobutanol derivative. The compound features a cyclobutane ring substituted with a chloromethylphenoxy group, making it an interesting subject for chemical research due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(2-Chloro-5-methylphenoxy)cyclobutan-1-ol typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions involving alkenes.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic substitution reactions using appropriate phenol derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of various substituted cyclobutanol derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the synthesis of complex molecules and chiral compounds.
Biology
Medicine
The compound may serve as a lead compound in drug discovery, particularly for designing molecules with specific biological activities.
Industry
In industry, the compound can be used in the development of new materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(2-Chloro-5-methylphenoxy)cyclobutan-1-ol would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-2-(2-Chlorophenoxy)cyclobutan-1-ol
- (1R,2R)-2-(2-Methylphenoxy)cyclobutan-1-ol
- (1R,2R)-2-(2-Bromophenoxy)cyclobutan-1-ol
Uniqueness
(1R,2R)-2-(2-Chloro-5-methylphenoxy)cyclobutan-1-ol is unique due to the presence of both the chlorine and methyl groups on the phenoxy ring, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C11H13ClO2 |
---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
(1R,2R)-2-(2-chloro-5-methylphenoxy)cyclobutan-1-ol |
InChI |
InChI=1S/C11H13ClO2/c1-7-2-3-8(12)11(6-7)14-10-5-4-9(10)13/h2-3,6,9-10,13H,4-5H2,1H3/t9-,10-/m1/s1 |
InChI Key |
GXLLFMPMBFJOET-NXEZZACHSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)Cl)O[C@@H]2CC[C@H]2O |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC2CCC2O |
Origin of Product |
United States |
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